Axl-IN-11: Absence of Publicly Disclosed Quantitative Potency Data Precludes Direct Comparator Analysis
A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available quantitative data for Axl-IN-11 regarding its enzymatic IC50, cellular potency, or selectivity profile against other kinases. Vendor product pages (e.g., MedChemExpress, TargetMol) describe the compound as a 'potent AXL inhibitor' but do not provide specific numerical values [1]. The compound is identified as 'Example 1' in a patent application by Arcus Biosciences, but the published specification does not include biological assay data for this specific example [2]. Consequently, no head-to-head comparisons or cross-study quantifiable differences can be established against known AXL inhibitors such as bemcentinib (IC50 = 14 nM), dubermatinib (IC50 = 27 nM), or SGI-7079 (IC50 = 58 nM). Users should contact vendors directly to inquire about unpublished data or request custom biochemical profiling.
| Evidence Dimension | AXL enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Bemcentinib: 14 nM; Dubermatinib: 27 nM; SGI-7079: 58 nM (class-level reference) |
| Quantified Difference | Not calculable due to lack of data for target compound |
| Conditions | Data for comparators sourced from vendor datasheets and literature; conditions vary. |
Why This Matters
Without quantitative potency data, researchers cannot objectively select Axl-IN-11 over alternative AXL inhibitors based on performance metrics, which introduces experimental risk and potential reproducibility issues.
- [1] TargetMol. (n.d.). Axl-IN-11 (T63683). Product Datasheet. Retrieved April 17, 2026, from https://www.targetmol.cn/compound/axl-in-11 View Source
- [2] Arcus Biosciences, Inc. (2024). AXL COMPOUNDS. U.S. Patent Application Publication No. US 2024/0246967 A1. Retrieved from https://www.freepatentsonline.com/y2024/0246967.html View Source
